2-[4-(Trifluoromethyl)-1h-pyrazol-1-yl]phenol
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Overview
Description
2-[4-(Trifluoromethyl)-1h-pyrazol-1-yl]phenol is an organic compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to a phenol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Trifluoromethyl)-1h-pyrazol-1-yl]phenol typically involves the reaction of 4-(trifluoromethyl)phenylhydrazine with an appropriate phenol derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol . The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of advanced catalytic systems to enhance yield and purity. These methods are designed to meet the demands of large-scale production while maintaining cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Trifluoromethyl)-1h-pyrazol-1-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can produce a variety of halogenated or alkylated derivatives .
Scientific Research Applications
2-[4-(Trifluoromethyl)-1h-pyrazol-1-yl]phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[4-(Trifluoromethyl)-1h-pyrazol-1-yl]phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The phenol group can form hydrogen bonds with various biomolecules, influencing their structure and function . These interactions can modulate enzymatic activity, receptor binding, and other cellular processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: Similar in structure but lacks the pyrazole ring, which may result in different chemical and biological properties.
2-(Trifluoromethyl)phenol: Another related compound with the trifluoromethyl group attached to a different position on the phenol ring.
1-(Trifluoromethyl)pyrazole: Contains the trifluoromethyl group on the pyrazole ring but lacks the phenol group.
Uniqueness
2-[4-(Trifluoromethyl)-1h-pyrazol-1-yl]phenol is unique due to the combination of the trifluoromethyl group, pyrazole ring, and phenol group in a single molecule.
Properties
IUPAC Name |
2-[4-(trifluoromethyl)pyrazol-1-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)7-5-14-15(6-7)8-3-1-2-4-9(8)16/h1-6,16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USALPUWZEKCNNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(C=N2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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